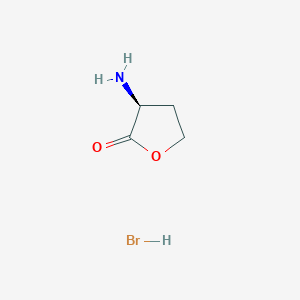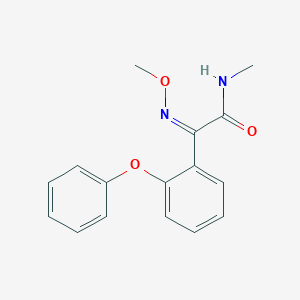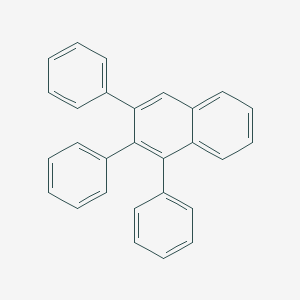
1,2,3-Triphenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. TPN is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism Of Action
The mechanism of action of 1,2,3-Triphenylnaphthalene is not fully understood, but it is believed to involve the interaction of 1,2,3-Triphenylnaphthalene with biological molecules, such as proteins and nucleic acids. 1,2,3-Triphenylnaphthalene has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. 1,2,3-Triphenylnaphthalene has also been shown to interact with proteins, such as bovine serum albumin (BSA), and induce changes in their secondary structure.
Biochemical And Physiological Effects
1,2,3-Triphenylnaphthalene has been shown to have anticancer and antimicrobial properties. 1,2,3-Triphenylnaphthalene has been found to induce apoptosis in human colon cancer cells and inhibit the growth of Staphylococcus aureus and Escherichia coli. 1,2,3-Triphenylnaphthalene has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
1,2,3-Triphenylnaphthalene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. 1,2,3-Triphenylnaphthalene is also relatively easy to synthesize using the Pd-catalyzed C-H activation method. However, 1,2,3-Triphenylnaphthalene has some limitations, including its high cost and limited availability. 1,2,3-Triphenylnaphthalene is also sensitive to air and moisture, which can affect its stability and purity.
Future Directions
There are several future directions for 1,2,3-Triphenylnaphthalene research, including its application in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene can be modified to improve its properties, such as its fluorescence quantum yield and charge transport properties. 1,2,3-Triphenylnaphthalene can also be used as a scaffold for the synthesis of new compounds with potential applications in drug discovery and materials science. Further studies are needed to fully understand the mechanism of action of 1,2,3-Triphenylnaphthalene and its potential applications in various fields.
Conclusion:
In conclusion, 1,2,3-Triphenylnaphthalene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. 1,2,3-Triphenylnaphthalene can be synthesized using various methods, including the Pd-catalyzed C-H activation method. 1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene has also been shown to have anticancer and antimicrobial properties and can interact with biological molecules, such as proteins and nucleic acids. Further studies are needed to fully understand the potential applications of 1,2,3-Triphenylnaphthalene in various fields.
Synthesis Methods
1,2,3-Triphenylnaphthalene can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki-Miyaura cross-coupling, and Pd-catalyzed C-H activation. Among these methods, the Pd-catalyzed C-H activation method is considered to be the most efficient and environmentally friendly. This method involves the use of a palladium catalyst and a base in the presence of an oxidant to activate the C-H bond of naphthalene, followed by a coupling reaction with triphenylborane.
Scientific Research Applications
1,2,3-Triphenylnaphthalene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and material science. 1,2,3-Triphenylnaphthalene exhibits excellent thermal stability, high fluorescence quantum yield, and good charge transport properties, making it a promising candidate for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs). 1,2,3-Triphenylnaphthalene has also been used as a fluorescent probe for detecting metal ions and as a molecular rotor for studying molecular dynamics.
properties
CAS RN |
1942-39-8 |
|---|---|
Product Name |
1,2,3-Triphenylnaphthalene |
Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,2,3-triphenylnaphthalene |
InChI |
InChI=1S/C28H20/c1-4-12-21(13-5-1)26-20-24-18-10-11-19-25(24)27(22-14-6-2-7-15-22)28(26)23-16-8-3-9-17-23/h1-20H |
InChI Key |
NVAZDJPCSPGJJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
1942-39-8 |
Pictograms |
Irritant |
synonyms |
1,2,3-triphenylnaphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



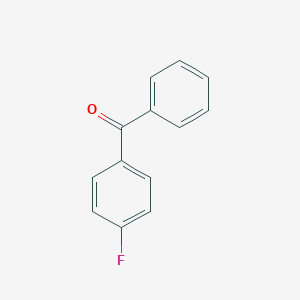
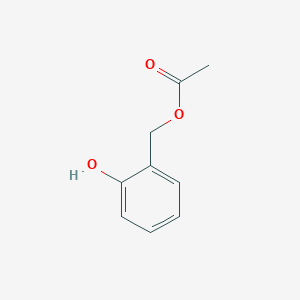
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
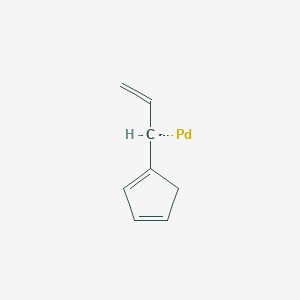
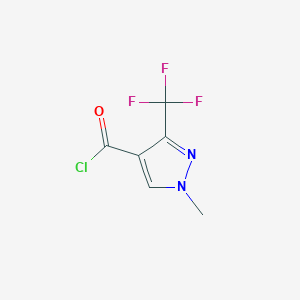
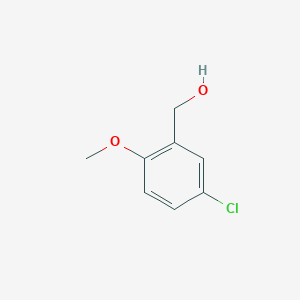

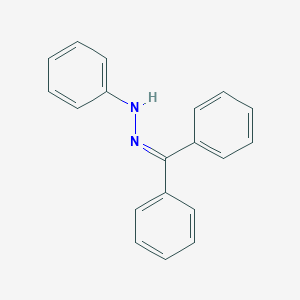
![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)
